Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate
Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 2-(4-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate” and its InChI code is "1S/C8H15NO4S/c1-13-7(10)6-8(9)2-4-14(11,12)5-3-8/h2-6,9H2,1H3" . The molecular weight of this compound is 221.28 .Physical and Chemical Properties Analysis
“Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate” is a white crystalline powder. It has a molecular weight of 221.28 .Scientific Research Applications
One-pot Synthesis Applications
Researchers have developed a one-pot synthesis method for creating methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates using aminonitriles and methyl 2-(chlorosulfonyl)acetate. This method highlights a versatile approach to constructing complex molecules with potential therapeutic properties (Dobrydnev et al., 2018).
Synthesis of Disubstituted and Spiranic Methyl 4-Amino-2,2-Dioxo-2,5-Dihydro-1,2λ6-Oxathiole-3-Carboxylates
Another study reports the simplest strategy for synthesizing methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates with aliphatic substituents, showcasing the compound's role in constructing molecules with potential biological activities (Dobrydnev et al., 2018).
Improved Synthesis of Clopidogrel Sulfate
An improved synthesis pathway for Clopidogrel sulfate was achieved using a related compound, (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, as a precursor. This process highlights the relevance of similar compounds in the synthesis of clinically significant drugs (Hu Jia-peng, 2012).
Antibacterial Activity
Compounds synthesized from related structures have been evaluated for their antibacterial activity, demonstrating the potential of such molecules in the development of new antibiotics (Desai et al., 2001).
Synthesis of Anticonvulsant Agents
Research into derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, a compound structurally similar to the one , has led to the discovery of new anticonvulsant agents. This underscores the potential of such molecules in medicinal chemistry and drug design (El Kayal et al., 2019).
Mechanism of Action
As an intermediate in the production of Pantoprazole, this compound likely contributes to the drug’s mechanism of action. Pantoprazole is a proton pump inhibitor (PPI) that works by reducing the amount of acid produced in the stomach.
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-13-7(10)6-8(9)2-4-14(11,12)5-3-8/h2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHAJRMDJQJEBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCS(=O)(=O)CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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